

(R)-3-Hydroxypyrrolidin-2-one molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-Hydroxypyrrolidin-2-one

Cat. No.: B152327

[Get Quote](#)

Technical Guide: (R)-3-Hydroxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **(R)-3-Hydroxypyrrolidin-2-one**, a chiral molecule of interest in pharmaceutical research and development.

Core Molecular Data

(R)-3-Hydroxypyrrolidin-2-one is a heterocyclic compound featuring a γ -lactam ring. Its chirality is a key feature, making it a valuable building block in asymmetric synthesis.

Parameter	Value	Reference
Molecular Formula	C ₄ H ₇ NO ₂	[1] [2] [3] [4]
Molecular Weight	101.10 g/mol	[1] [4] [5]
Alternate Names	(3R)-3-hydroxypyrrolidin-2-one	[1] [4]
CAS Number	77510-50-0	[1] [4]

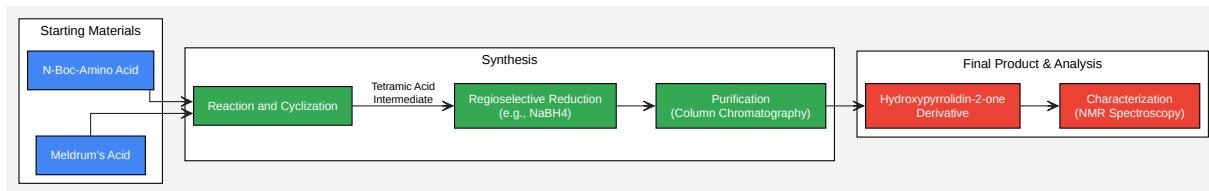
Synthesis and Experimental Protocols

The synthesis of hydroxylated pyrrolidinone derivatives is an active area of research. These compounds serve as crucial intermediates for more complex molecules, including antibiotic and antidepressant agents[3]. While specific protocols for **(R)-3-Hydroxypyrrolidin-2-one** can be proprietary, a general approach often involves the cyclization of amino acid precursors or the reduction of related dione structures.

Illustrative Experimental Protocol: Regioselective Reduction for the Synthesis of a Hydroxypyrrolidin-2-one Derivative

The following protocol is a generalized procedure based on the synthesis of 4-hydroxypyrrolidin-2-one from tetramic acid intermediates, which demonstrates a common synthetic strategy in this chemical family[3].

- Preparation of the Precursor: A 5-substituted pyrrolidine-2,4-dione (tetramic acid) is synthesized from an N-Boc-protected amino acid. This typically involves a Meldrum's acid-mediated reaction and subsequent cyclization[3].
- Regioselective Reduction:
 - The synthesized tetramic acid is dissolved in methanol.
 - Sodium borohydride (NaBH_4) is added to the solution as the reducing agent.
 - The reaction mixture is stirred, allowing for the regioselective reduction of one of the ketone functionalities to a hydroxyl group, yielding the hydroxypyrrolidin-2-one derivative[3].
- Purification: The resulting product is purified using column chromatography to isolate the desired compound[3].
- Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (^1H and ^{13}C NMR) spectroscopy.


Biological Significance and Applications in Drug Development

(R)-3-Hydroxypyrrolidin-2-one and its derivatives are important scaffolds in medicinal chemistry due to their diverse biological activities. The pyrrolidinone core is a structural motif found in numerous bioactive natural products[6].

- Chiral Building Block: As a chiral molecule, **(R)-3-Hydroxypyrrolidin-2-one** is a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals, which can lead to improved efficacy and reduced side effects.
- Antibacterial and Antifungal Activity: Pyrrolidinone derivatives have shown promise as antibacterial and antifungal agents[7][8]. For instance, certain derivatives have been investigated as inhibitors of Penicillin Binding Proteins (PBPs) in bacteria like *P. aeruginosa*[9].
- Antioxidant Properties: Some 3-hydroxy-3-pyrroline-2-one derivatives have been synthesized and evaluated for their antioxidant activity, demonstrating potential as radical scavengers[6].
- Pharmaceutical Intermediates: These compounds are crucial in the multi-step synthesis of various drugs, helping to optimize lead compounds and facilitate scalable production.

Visualized Workflow: Synthesis of a Hydroxypyrrolidin-2-one Derivative

The following diagram illustrates a generalized workflow for the synthesis of a hydroxypyrrolidin-2-one derivative, highlighting the key stages from starting materials to the final product.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of hydroxypyrrolidin-2-one derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
- 2. 34368-52-0 | (S)-3-Hydroxypyrrolidin-2-one | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 4. (R)-3-Hydroxypyrrolidin-2-one | C4H7NO2 | CID 641547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 77510-50-0|(R)-3-Hydroxypyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 6. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of *P. aeruginosa* PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-3-Hydroxypyrrolidin-2-one molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152327#r-3-hydroxypyrrolidin-2-one-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com